molecular formula C7H11ClN2O2 B6238817 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride CAS No. 1269053-73-7

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride

Cat. No. B6238817
CAS RN: 1269053-73-7
M. Wt: 190.6
InChI Key:
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Description

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is a chemical compound that is used in the recruitment of cereblon (CRBN) protein. It can be connected to the ligand for protein by a linker to form PROTAC . It is used for research purposes .

Scientific Research Applications

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of drugs on biochemical and physiological processes, as well as to investigate the mechanisms of drug action. It has also been used to study the effects of hormones on biochemical and physiological processes. In addition, it has been used to study the effects of various compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a wide range of applications in the study of biochemical and physiological processes. However, it is important to note that this compound has a short half-life, so it must be used quickly after synthesis.

Future Directions

There are numerous potential future directions for the use of 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride in laboratory experiments. These include further research into the effects of this compound on biochemical and physiological processes, as well as the development of new synthetic methods for producing the compound. Additionally, further research into the mechanisms of drug action and the development of new applications for this compound in laboratory experiments are potential future directions. Finally, further research into the potential therapeutic applications of this compound is a potential future direction.

Synthesis Methods

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride is synthesized using a two-step process. In the first step, 5-amino-N-methylfuran-2-carboxamide is synthesized from the reaction of 5-amino-N-methylfuran-2-carboxylic acid and ammonia in an aqueous medium. In the second step, the carboxamide is reacted with hydrochloric acid to yield this compound.

Safety and Hazards

5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride involves the reaction of furfurylamine with N-methylmaleimide followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Furfurylamine", "N-methylmaleimide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Furfurylamine is reacted with N-methylmaleimide in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then hydrolyzed using a strong acid to form the carboxylic acid derivative.", "Step 3: The carboxylic acid derivative is then reacted with hydrochloric acid to form the final product, 5-(aminomethyl)-N-methylfuran-2-carboxamide hydrochloride." ] }

CAS RN

1269053-73-7

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.6

Purity

0

Origin of Product

United States

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